

# A Comparative Analysis of Sofpironium Bromide and Botulinum Toxin for Axillary Hyperhidrosis

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#### For Immediate Release

This guide provides a detailed comparison of two prominent treatments for primary axillary hyperhidrosis: the recently FDA-approved topical anticholinergic, **Sofpironium Bromide**, and the well-established injectable neuromodulator, botulinum toxin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform further research and development in the field of hyperhidrosis treatment.

# **Executive Summary**

Primary axillary hyperhidrosis, a condition of excessive underarm sweating, significantly impacts a patient's quality of life.[1][2] **Sofpironium Bromide** and botulinum toxin represent two distinct therapeutic approaches to managing this condition. **Sofpironium Bromide** is a topical anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors on sweat glands.[2][3][4] In contrast, botulinum toxin, a neurotoxin, functions by inhibiting the release of acetylcholine from sympathetic nerve fibers that innervate the eccrine sweat glands. [5] Both treatments have demonstrated significant efficacy in clinical trials, leading to substantial reductions in sweat production and improvements in patient-reported outcomes.

# Data Presentation: Clinical Trial Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of **Sofpironium Bromide** and botulinum toxin for the treatment of primary axillary hyperhidrosis.



Table 1: Sofpironium Bromide Clinical Trial Data

Trial/Study	Dosage/Formul ation	Primary Efficacy Endpoint(s)	Key Efficacy Results	Common Adverse Events
CARDIGAN I & II (Phase 3)[4][6][7] [8]	Sofpironium Bromide 12.45% (equivalent to 15% sofpironium bromide) topical gel[2][4][6]	- ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) from baseline.[6] - Change in gravimetric sweat production (GSP) from baseline.[4][6]	- Statistically significant improvement in HDSM-Ax scores compared to vehicle.[6][8] - Significant reduction in GSP from baseline compared to vehicle.[4][6][8] - In pooled analysis, the treatment group showed a greater reduction in sweat production (P = .0002).[8]	- Dry mouth[2][9] - Blurred vision[2][9] - Application site reactions (dermatitis, erythema, pain, pruritus)[2][9] - Mydriasis (dilated pupils)[2] [9] - Urinary retention[9]
Systematic Review of 5 Studies[1]	5% Sofpironium (four studies), 5%, 10%, and 15% Sofpironium (one study)[1]	- Improvement in HDSS score to 1 or 2 Reduction in mean change in Dermatology Life Quality Index (DLQI) Reduction in total gravimetric weight of sweat.	- 53.9% to 86.7% of patients achieved an HDSS score of 1 or 2.[1] - Significant reduction in DLQI scores.[1] - Significant reduction in the total gravimetric weight of sweat. [1]	- Primarily mild to moderate and localized adverse events.[1] - No serious systemic effects or mortality reported.[1]



Table 2: Botulinum Toxin Clinical Trial Data



Trial/Study	Dosage/Formul ation	Primary Efficacy Endpoint(s)	Key Efficacy Results	Common Adverse Events
Multicenter Trial (Heckmann et al., 2001)[10][11]	200 U Botulinum Toxin A injected into one axilla, placebo in the other.[11]	- Change in the rate of sweat production measured by gravimetry.[11]	- At 2 weeks, mean sweat production was 24 mg/min in the treated axilla vs. 144 mg/min in the placebo axilla (P<0.001).[11] - At 24 weeks, sweat production rates remained lower than baseline.[11]	- Treatment was well tolerated.
Meta-Analysis of 8 RCTs (n=937) [12]	Botulinum Toxin injections	- Gravimetric sweat rate reduction of >50% from baseline HDSS reduction of ≥2 points Mean change in DLQI.	- 63% greater likelihood of achieving >50% sweat reduction compared to placebo.[12] - 56% greater likelihood of achieving ≥2- point HDSS reduction compared to placebo.[12] - Significant improvement in DLQI scores.[12]	- Generally mild and temporary side effects.[13]
Systematic Review[14]	Onabotulinumtox inA	- Decrease in sweating.	- 82-87% decrease in sweating.[14] - Effects noticeable in 2-4	- Injection site pain Transient weakness in hand muscles







days, full effect (for palmar within 2 weeks. injections).[14]

[14] - Duration of effect typically 4

to 12 months.[14]

## **Experimental Protocols**

Key Methodologies in Axillary Hyperhidrosis Clinical Trials

The clinical evaluation of treatments for axillary hyperhidrosis typically involves a randomized, double-blind, vehicle- or placebo-controlled design.

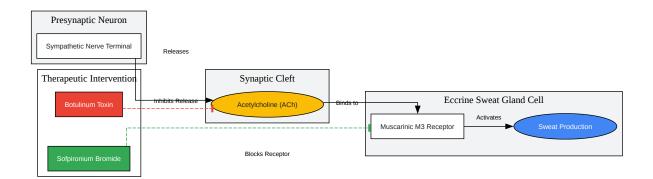
- Patient Population: Participants are generally adults and adolescents (often aged 9 or older) with a self-reported history of excessive underarm sweating for at least six months, a
   Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (indicating sweating is barely tolerable or intolerable and frequently or always interferes with daily activities), and a baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute period.[6][15]
- Treatment Administration:
  - **Sofpironium Bromide**: Patients self-administer a topical gel to the axillae, typically once daily.[16][17] An applicator is often used to prevent medication contact with the hands.[2]
  - Botulinum Toxin: A healthcare professional administers intradermal injections of botulinum toxin into multiple sites within the affected axillary area.[11]
- Efficacy Assessments:
  - Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure
    where individuals rate the severity of their hyperhidrosis on a 4-point scale. A clinically
    meaningful improvement is typically defined as a 1- or 2-point reduction in the score.
  - Gravimetric Sweat Production (GSP): An objective measure of sweat output. A preweighed filter paper is applied to each axilla for a standardized period (e.g., 5 minutes), and the change in weight is used to quantify the amount of sweat produced.



- Dermatology Life Quality Index (DLQI): A questionnaire assessing the impact of the skin condition on the patient's quality of life.
- Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.[15][18] Local skin tolerability is also assessed for topical treatments.

# Mandatory Visualization Signaling Pathways and Mechanisms of Action

The following diagram illustrates the mechanism of action of both **Sofpironium Bromide** and botulinum toxin in the context of the cholinergic signaling pathway that stimulates sweat production in eccrine glands.



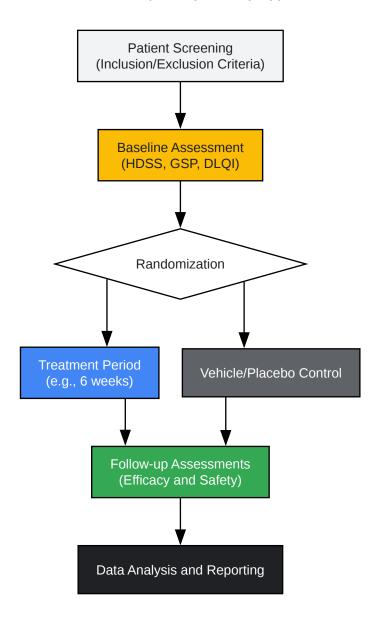
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Caption: Mechanism of action for botulinum toxin and **Sofpironium Bromide** in reducing sweat production.

## **Experimental Workflow of a Hyperhidrosis Clinical Trial**



The diagram below outlines the typical workflow of a clinical trial designed to evaluate the efficacy and safety of a new treatment for primary axillary hyperhidrosis.



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Caption: A typical experimental workflow for a hyperhidrosis clinical trial.

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